Cas no 1206788-61-5 (1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol)

1206788-61-5 structure
Nome del prodotto:1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol
1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol
- 1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol
- 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol
- 1206788-61-5
- AKOS025289121
- 4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol
- 4-[(6E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-en-1-yl]benzene-1,2-diol
- CHEBI:70704
- CS-0158708
- 1-(3?4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol
- DA-59757
- HY-N9102
- Q27139036
- F94007
- 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol
- (4-hydroxyphenyl)hept-6-en-3-ol
- 1-(3,4-Dihydroxyphenyl)-7-
-
- Inchi: InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+
- Chiave InChI: RECNHCLFPNYLCU-HNQUOIGGSA-N
- Sorrisi: C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O
Proprietà calcolate
- Massa esatta: 314.15200
- Massa monoisotopica: 314.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 7
- Complessità: 349
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 80.9Ų
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.255±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 592.4±50.0 °C at 760 mmHg
- Punto di infiammabilità: 279.1±24.7 °C
- Solubilità: Molto leggermente solubile (0,31 g/l) (25°C),
- PSA: 80.92000
- LogP: 3.59050
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2471-1 mL * 10 mM (in DMSO) |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN2471-5mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 5mg |
¥ 15000 | 2024-07-20 | ||
TargetMol Chemicals | TN2471-1 ml * 10 mm |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 1 ml * 10 mm |
¥ 18000 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2471-1 mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2471-1 ml * 10 mm |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 1 ml * 10 mm |
¥ 18000 | 2024-07-24 | ||
TargetMol Chemicals | TN2471-5 mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2471-5mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 5mg |
¥ 3940 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2471-1 mL * 10 mM (in DMSO) |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
TargetMol Chemicals | TN2471-5mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 5mg |
¥ 15000 | 2024-07-24 | ||
A2B Chem LLC | AE28650-5mg |
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol |
1206788-61-5 | 5mg |
$702.00 | 2024-04-20 |
1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1206788-61-5 (1-(3,4-Dihydroxyphenyl)-7- (4-hydroxyphenyl)hept-6-en-3-ol) Prodotti correlati
- 1219112-98-7(1-(2-methylbenzyl)-1H-imidazole-4-carboxylic acid)
- 2097921-21-4(2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)
- 1903717-22-5(N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)thiophene-2-sulfonamide)
- 6497-02-5(4-Oxazoleacetic acid, 2-amino-)
- 1806766-11-9(Methyl 2-(fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylate)
- 63558-73-6(2,4-dichloro-5-(furan-2-yl)pyrimidine)
- 18227-41-3(5-Propylhydantoin)
- 40870-59-5(4-Methyl-3-nitrobenzyl alcohol)
- 2176125-98-5(8-methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane)
- 2411274-81-0(4-[(Phenylcarbamoyl)amino]phenyl sulfurofluoridate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
